1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-(3-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate involves several steps. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Dimethyl 5-(3-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Scientific Research Applications
Dimethyl 5-(3-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate include:
Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate: This compound has a similar core structure but with different substituents, leading to variations in its chemical and physical properties.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share the cyclopenta[b]pyridine core and exhibit similar reactivity and applications.
Properties
IUPAC Name |
dimethyl 5-[2,5-dimethyl-3-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-14-8-20(15(2)30(14)18-10-16(26(32)34-3)9-17(11-18)27(33)35-4)21(31)12-36-24-23-19-6-5-7-22(19)37-25(23)29-13-28-24/h8-11,13H,5-7,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOYRIJQCGBAPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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